EGFRInhibitorIII

Description

Contextualization within Epidermal Growth Factor Receptor Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.govmdpi.com In many cancers, aberrant EGFR signaling, often driven by mutations, leads to uncontrolled cell growth. aacr.orgnih.gov The primary mechanism of action for small-molecule EGFR tyrosine kinase inhibitors (TKIs) is to block the ATP-binding site of the intracellular kinase domain, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival. mdpi.comresearchgate.netresearchgate.net

The development of third-generation EGFR inhibitors, or EGFR Inhibitor III, was a direct response to the acquired resistance mechanisms observed with first- and second-generation drugs. nih.govnih.gov The most significant of these is the T790M mutation, which accounts for over 50% of resistance cases to first-generation TKIs. nih.gov Third-generation inhibitors are designed to be highly selective for EGFR-harboring sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with minimal activity against wild-type EGFR. nih.govnih.gov This selectivity reduces the side effects commonly associated with earlier-generation inhibitors, such as rash and diarrhea. youtube.com

Current Academic Research Landscape of EGFR Inhibitor III

The academic and clinical research landscape for third-generation EGFR inhibitors is vibrant, with several agents having been developed and studied extensively. Osimertinib (B560133) is the most prominent and was the first to receive regulatory approval for the treatment of T790M-positive NSCLC. nih.govnih.gov Numerous other third-generation inhibitors have also been the subject of intensive research.

| Compound Name | Developer/Associated Institution | Key Research Findings |

| Osimertinib (AZD9291) | AstraZeneca | The only FDA-approved third-generation TKI for T790M-positive NSCLC. nih.gov It has shown a response rate of approximately 60-70% and a median progression-free survival of around 9.9 months in patients with the T790M mutation. nih.govnih.gov |

| Rociletinib (CO-1686) | Clovis Oncology | Demonstrated a response rate of about 60% in patients with T790M-positive NSCLC who had acquired resistance to earlier TKIs. youtube.com |

| Olmutinib (BI 1482694 / HM61713) | Boehringer Ingelheim / Hanmi Pharmaceutical | Approved in South Korea for patients with T790M-mutated NSCLC. mdpi.com |

| Nazartinib (EGF816) | Novartis | Showed promising efficacy in patients with EGFR-mutated NSCLC, including those with brain metastases. nih.gov |

| Furmonertinib (Alflutinib/AST2818) | Shanghai Allist Pharmaceuticals | Approved in China for T790M-positive NSCLC and as a first-line treatment for EGFR-mutated NSCLC. nih.gov |

| Almonertinib (Aumolertinib/HS-10296) | Jiangsu Hansoh Pharmaceutical | The first independently developed third-generation TKI in China, approved for second-line treatment of T790M-mutated NSCLC. nih.govnih.gov |

| ASK120067 | Undisclosed | A novel irreversible and selective third-generation EGFR TKI that has shown potent activity against EGFR T790M and sensitizing mutants in preclinical models. nih.gov |

| Naquotinib | A phase III trial was terminated due to limited efficacy compared to first-generation TKIs and significant toxicity. nih.gov |

These research efforts have underscored the significant clinical benefit of third-generation EGFR inhibitors in a defined patient population. Studies have consistently demonstrated their ability to overcome T790M-mediated resistance and improve patient outcomes. nih.govnih.gov

Identification of Key Research Directions and Challenges Pertaining to EGFR Inhibitor III

Despite the success of third-generation EGFR inhibitors, the development of acquired resistance remains a significant challenge. nih.govdatainsightsmarket.com This has become a major focus of ongoing research.

Key Research Directions:

Overcoming Acquired Resistance: The most common mechanism of resistance to third-generation inhibitors is the emergence of new mutations in the EGFR gene, such as the C797S mutation. nih.govnih.gov Research is now focused on developing fourth-generation EGFR inhibitors and combination therapies to target these new resistance mechanisms. dovepress.com

Combination Therapies: Exploring the combination of third-generation EGFR inhibitors with other therapeutic agents is a promising strategy. datainsightsmarket.com This includes combining them with inhibitors of other signaling pathways, such as MET inhibitors, or with immunotherapy. aacr.orgnih.gov

Biomarker Development: Identifying predictive biomarkers beyond the T790M mutation is crucial to personalize treatment further. datainsightsmarket.com This could help in selecting patients who are most likely to benefit from these therapies and in understanding resistance mechanisms.

Improving Drug Delivery: Research into novel drug delivery systems aims to enhance the efficacy and reduce the side effects of these inhibitors. datainsightsmarket.com

Key Challenges:

Acquired Resistance: The evolution of tumor cells and the development of new resistance mutations are the primary hurdles to the long-term efficacy of third-generation EGFR inhibitors. datainsightsmarket.comnih.gov

High Treatment Costs: The advanced nature of these targeted therapies often comes with a high price tag, which can be a significant barrier to access for many patients. datainsightsmarket.com

Competition from Other Therapies: The field of cancer treatment is rapidly evolving, with the emergence of new therapeutic modalities presenting competition. datainsightsmarket.com

Regulatory Hurdles: The process of bringing new drugs to market is long and complex, with stringent regulatory requirements that can delay the availability of novel treatments. datainsightsmarket.com

Structure

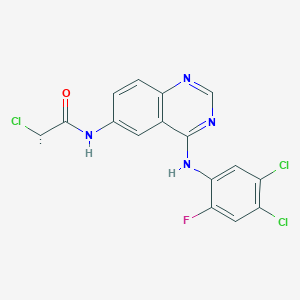

2D Structure

Properties

Molecular Formula |

C16H8Cl3FN4O |

|---|---|

Molecular Weight |

397.6 g/mol |

InChI |

InChI=1S/C16H8Cl3FN4O/c17-6-15(25)23-8-1-2-13-9(3-8)16(22-7-21-13)24-14-5-11(19)10(18)4-12(14)20/h1-5,7H,(H,23,25)(H,21,22,24) |

InChI Key |

TUYZBSNOXFHLKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)[C]Cl)C(=NC=N2)NC3=CC(=C(C=C3F)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Egfrinhibitoriii Action

Molecular Binding Kinetics and Thermodynamics of EGFRInhibitorIII

This compound demonstrates potent inhibitory activity against both wild-type and various mutant forms of the EGFR kinase. Its efficacy is highlighted by its low nanomolar half-maximal inhibitory concentrations (IC50). As a third-generation inhibitor, this compound is designed to be highly selective for mutant forms of EGFR, including those that confer resistance to earlier generations of TKIs.

The binding of third-generation EGFR inhibitors is typically characterized by high affinity and specificity, driven by a combination of covalent and non-covalent interactions within the ATP-binding pocket of the EGFR kinase domain. This often translates into favorable thermodynamic parameters, with a significant negative change in Gibbs free energy (ΔG) indicating a spontaneous and stable binding event. While specific thermodynamic data for this compound is not extensively available, the potency of this class of inhibitors is generally driven by a favorable enthalpy change (ΔH) resulting from strong bond formations, and an entropy component (-TΔS) that is influenced by conformational changes and solvent reorganization upon binding. nih.govacs.orgresearchgate.net

| EGFR Form | IC50 (nM) |

|---|---|

| Wild-Type | < 10 |

| L858R | 1.5 |

| L858R/T790M | 0.059 |

| L858R/T790M/C797S | 0.064 |

Conformational Changes Induced by this compound Binding

The binding of an inhibitor to the EGFR kinase domain induces significant conformational changes that are critical to its inhibitory mechanism. Third-generation EGFR inhibitors, including this compound, are known to stabilize the inactive conformation of the kinase domain. nih.gov Upon binding, these inhibitors can induce shifts in key structural elements such as the αC-helix and the activation loop, preventing the receptor from adopting the active conformation necessary for ATP binding and catalysis. mdpi.compnas.org

Ligand binding to the extracellular domain of EGFR normally triggers a conformational change that promotes receptor dimerization and subsequent activation of the intracellular kinase domains. pnas.org this compound, by binding to the intracellular kinase domain, effectively uncouples this process, locking the kinase in an inactive state even in the presence of activating ligands. While the precise crystallographic details of EGFR in complex with this compound are not publicly available, the mechanism is expected to be consistent with other third-generation inhibitors that promote an inactive kinase conformation.

Downstream Cellular Signaling Pathway Perturbations by this compound

The inhibition of EGFR kinase activity by this compound leads to a cascade of effects on downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Modulation of the RAS-RAF-MEK-ERK MAPK Pathway by this compound

The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade downstream of EGFR. nih.govnih.govmdpi.com Activation of EGFR leads to the phosphorylation and activation of downstream effectors, ultimately resulting in the activation of ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. nih.govnih.gov Third-generation EGFR inhibitors effectively block this pathway by preventing the initial EGFR autophosphorylation, thereby inhibiting the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. nih.govmdpi.com

Dysregulation of the PI3K-AKT-mTOR Signaling Cascade by this compound

The phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway is another critical downstream effector of EGFR signaling, playing a key role in cell growth, survival, and metabolism. amegroups.orgnih.gov Upon EGFR activation, PI3K is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, phosphorylates a range of substrates, including mTOR, to promote cell survival and proliferation. nih.gov EGFR inhibitors, including those of the third generation, suppress this pathway by blocking the initial EGFR-mediated activation of PI3K, leading to decreased phosphorylation of AKT and mTOR. mdpi.comnih.govspandidos-publications.com

Cross-talk and Interplay with Other Intracellular Signaling Networks (e.g., GCH1/BH4 Pathway)

A distinctive feature of this compound is its significant impact on the GTP cyclohydrolase 1 (GCH1)/tetrahydrobiopterin (BH4) pathway. nih.govnih.govnih.govmdpi.comnih.gov GCH1 is the rate-limiting enzyme in the de novo synthesis of BH4, a critical cofactor for several enzymes, including nitric oxide synthases. nih.gov Research has demonstrated that EGFR/KRAS signaling can trigger an increase in GCH1 expression. nih.govnih.gov this compound has been identified as a potent reducer of GCH1 protein levels. nih.govnih.govnih.gov This inhibition of the GCH1/BH4 pathway represents a novel mechanism of action for an EGFR inhibitor and suggests a unique interplay between EGFR signaling and cellular metabolic pathways. nih.govnih.gov This finding has implications for conditions where the GCH1/BH4 pathway is implicated, such as neuropathic pain and certain cancers. nih.govmdpi.com

| Signaling Pathway | Key Proteins | Effect of this compound |

|---|---|---|

| RAS-RAF-MEK-ERK | p-EGFR, p-MEK, p-ERK | Decreased Phosphorylation |

| PI3K-AKT-mTOR | p-EGFR, p-AKT, p-mTOR | Decreased Phosphorylation |

| GCH1/BH4 | GCH1 Protein | Decreased Expression |

Cellular Phenotypic Responses to this compound

The molecular perturbations induced by this compound manifest in a range of cellular phenotypic responses. A primary consequence of inhibiting the EGFR-driven signaling pathways is the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on this signaling for their survival. mdpi.comnih.gov By suppressing the pro-survival signals from both the MAPK and PI3K-AKT-mTOR pathways, this compound can effectively trigger the apoptotic cascade. mdpi.com

Furthermore, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating. mdpi.com This is often observed as an accumulation of cells in the G1 phase of the cell cycle. mdpi.com The modulation of the GCH1/BH4 pathway by this compound also points towards unique phenotypic outcomes. For instance, in preclinical models of neuropathic pain, the reduction of GCH1 and BH4 by this compound has been shown to exert analgesic effects. nih.govnih.govnih.gov In the context of cancer, the downregulation of the GCH1/BH4 pathway may have implications for tumor metabolism and other cellular processes dependent on BH4. nih.govnih.gov The development of resistance to EGFR inhibitors can be associated with phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), where cancer cells acquire a more migratory and invasive phenotype. nih.govbiorxiv.org

Effects on Cell Proliferation and Differentiation Dynamics

This compound, or PD153035, demonstrates a significant capacity to suppress the proliferation of a wide array of human cancer cell lines, particularly those that overexpress the EGF receptor. nih.gov The compound elicits a dose-dependent inhibition of cell growth, with IC50 values in monolayer cultures typically falling below 1 µM for most EGFR-overexpressing cell lines tested. nih.gov In contrast, cell lines with high levels of HER2/neu but normal EGFR expression are significantly less sensitive to the compound. nih.gov

The growth-inhibitory effects are directly linked to the number of EGF receptors on the cell surface; higher EGFR expression correlates with greater sensitivity to PD153035. nih.gov For instance, in colony-forming assays, the compound's inhibitory activity was most pronounced in cells with a high number of EGF receptors. nih.gov This inhibition of proliferation is a direct consequence of blocking EGF-dependent EGFR phosphorylation. Studies have shown that PD153035 can completely inhibit EGF receptor autophosphorylation at concentrations greater than 75 nM in cells that overexpress the receptor. nih.govaacrjournals.org This action effectively abolishes the growth effects mediated by exogenous EGF, and the inhibition is reversible upon removal of the compound. nih.gov Further research in cervical carcinoma cells confirmed a dose-dependent decrease in DNA synthesis, as measured by reduced BrdUrd staining, following treatment with PD153035. researchgate.net

Table 1: Effect of PD153035 on Cell Proliferation

| Cell Line Type | Observation | Effective Concentration | Reference |

|---|---|---|---|

| EGFR-Overexpressing Cancer Cells | Dose-dependent growth inhibition | IC50 < 1 µM | nih.gov |

| HER2/neu-Overexpressing Cells | IC50 not reached at doses up to 2.5 µM | > 2.5 µM | nih.gov |

| Human Myeloma Cells (XG-1) | Decreased proliferation | Not specified | nih.gov |

Induction of Apoptosis and Modulation of Cell Survival Mechanisms

The induction of programmed cell death, or apoptosis, is a key mechanism through which EGFR inhibitors exert their therapeutic effects. nih.govmdpi.com this compound (PD153035) has been shown to induce apoptosis in a dose-dependent manner in various cancer cell models. In colon cancer cell lines that are dependent on EGFR ligands for growth, PD153035 causes cytostasis (growth arrest) at lower concentrations (200 nmol/L to 1 µmol/L) and triggers apoptosis at higher concentrations (>10 µmol/L). nih.gov

The apoptotic process induced by PD153035 is dependent on caspases, a family of protease enzymes essential for programmed cell death. nih.gov This is evidenced by the activation of caspases that lead to the cleavage of key cellular proteins, including poly(ADP-ribose) polymerase (PARP), lamin B1, and the anti-apoptotic protein Bcl-2. nih.gov The inhibition of caspase 3-like protease activity was found to significantly delay the onset of apoptosis induced by the compound. nih.gov Interestingly, in these colon cancer cells, the induction of apoptosis by PD153035 was not associated with an increase in p53 protein expression. nih.gov Similarly, in the XG-1 human myeloma cell line, PD153035 was observed to induce significant apoptosis, which was detected using Annexin V staining. nih.gov This effect was linked to the blockage of STAT3 phosphorylation, a key survival signal for myeloma cells that can be activated by EGFR. nih.gov

Table 2: Apoptotic Effects of PD153035 in Colon Cancer Cells

| Parameter | Observation | Concentration | Reference |

|---|---|---|---|

| Cell State | Cytostasis | 200 nmol/L - 1 µmol/L | nih.gov |

| Cell State | Apoptosis | >10 µmol/L | nih.gov |

| Caspase Activation | Cleavage of PARP, Lamin B1, Bcl-2 | 10 µmol/L | nih.gov |

Impact on Cellular Migration and Invasion Capabilities

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. EGFR signaling is known to promote these processes. nih.govnih.gov this compound (PD153035) has been demonstrated to effectively suppress these prometastatic phenotypes in vitro.

In studies using malignant pleural mesothelioma cells, PD153035 significantly suppressed both cell motility in wound-healing assays and cell invasion through a Matrigel membrane. nih.gov A notable finding from this research was that the inhibition of motility and invasion occurred regardless of the baseline EGFR expression level of the cells, suggesting that even normal levels of EGFR signaling can contribute to these processes in mesothelioma. nih.gov Similarly, in organotypic cultures of cervical carcinoma, PD153035 caused a dose-dependent decrease in the invasion of cancer cells into a collagen gel matrix. researchgate.net Research on oral squamous cell carcinoma has also shown that EGFR inhibitors can reduce cell migration, an effect linked to the modulation of actin filament dynamics. nih.govnih.gov Inhibition of the EGFR pathway in sensitive cells led to an accumulation of actin filaments, which is associated with reduced motility. nih.gov

Table 3: Effect of PD153035 on Cell Migration and Invasion

| Cell Line Type | Assay | Observation | Reference |

|---|---|---|---|

| Malignant Pleural Mesothelioma | Wound-healing & Matrigel invasion | Suppressed motility and invasion | nih.gov |

| Cervical Carcinoma | Collagen gel invasion | Dose-dependent decrease in invasion | researchgate.net |

Preclinical Research Methodologies and Models for Egfrinhibitoriii Analysis

In Vitro Experimental Paradigms for EGFRInhibitorIII Studies

In vitro (Latin for "in glass") studies are performed outside of a living organism in a controlled environment, such as a test tube or petri dish. wuxiapptec.com These assays are foundational in early drug discovery, offering a rapid and resource-efficient means to screen compounds and elucidate their biological effects at the cellular and molecular level. wuxiapptec.comauctoresonline.org

Two-Dimensional Cell Culture Systems for Initial Screening

Two-dimensional (2D) cell culture, where cells are grown as a single layer on a flat plastic surface, represents the traditional and most straightforward method for initial drug screening. nih.gov These monolayer cultures are widely used to assess the direct cytotoxic or cytostatic effects of this compound on various cancer cell lines. A primary method for this initial screening involves assessing cell viability, often by quantifying cellular ATP levels, which serve as a marker for metabolically active cells. nih.gov Researchers can perform high-throughput screens using a panel of cancer cell lines with known EGFR mutation statuses to determine the compound's potency and selectivity.

While 2D systems are advantageous for their simplicity and scalability, they have significant limitations. nih.gov Growing in a monolayer can alter gene and protein expression and does not replicate the complex three-dimensional architecture, cell-cell interactions, or the tumor microenvironment found in vivo. nih.govnih.gov Consequently, responses observed in 2D cultures may not always accurately predict clinical efficacy. oncotarget.com

Interactive Table 1: Initial Viability Screening of this compound in 2D Cancer Cell Line Models This table presents hypothetical data from a primary screening assay to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines grown in 2D culture.

| Cell Line | Cancer Type | EGFR Status | This compound IC50 (nM) |

| HCC827 | Lung Adenocarcinoma | Exon 19 Deletion | 15 |

| A549 | Lung Adenocarcinoma | Wild-Type | >10,000 |

| NCI-H1975 | Lung Adenocarcinoma | L858R & T790M | 2500 |

| BT-474 | Breast Ductal Carcinoma | HER2+ | >10,000 |

| U-87 MG | Glioblastoma | Wild-Type, Amplified | 850 |

Advanced Three-Dimensional Cell Models (e.g., Organoids, Spheroids)

To bridge the gap between 2D cultures and complex in vivo systems, advanced three-dimensional (3D) models like spheroids and organoids are increasingly utilized. nih.govnih.gov These models provide a more physiologically relevant context for studying drug responses. inventia.life

Spheroids are simple, spherical aggregates of cells that can be formed from a single cell type or multiple cell types. inventia.life They are valuable for mimicking the physical properties of a small tumor and studying the effects of a drug in a system with nutrient and oxygen gradients.

Organoids are more complex, self-organizing 3D structures derived from stem cells or patient tissues that recapitulate key structural and functional aspects of the organ of origin. nih.gov Tumor-derived organoids, or tumoroids, can preserve the histological and genetic characteristics of the original tumor. nih.gov

Studies have shown that cancer cells grown in 3D models can exhibit decreased sensitivity to certain chemotherapeutics compared to 2D monolayers. oncotarget.com However, for targeted agents like EGFR inhibitors, 3D models can more accurately predict clinical efficacy, especially in cancers with specific EGFR mutations. oncotarget.com For instance, some cancer cells are only sensitive to inhibitors like gefitinib (B1684475) and erlotinib (B232) when grown in 3D cultures, a finding that correlates better with clinical observations. oncotarget.com

Interactive Table 2: Comparative Efficacy of this compound in 2D vs. 3D Culture Models This table provides a hypothetical comparison of the IC50 values for this compound in the HCC827 lung cancer cell line when grown as a 2D monolayer versus a 3D spheroid model.

| Model Type | Culture Condition | This compound IC50 (nM) | Fold Change (3D/2D) |

| 2D Monolayer | Standard Flat-Bottom Plate | 15 | - |

| 3D Spheroid | Ultra-Low Attachment Plate | 95 | 6.3x |

Patient-Derived In Vitro Models for Heterogeneity Capture

A major challenge in cancer therapy is the significant heterogeneity observed between tumors from different patients (inter-tumoral) and within a single tumor (intra-tumoral). biorxiv.org Patient-derived models are powerful tools for capturing this complexity and are essential for developing personalized medicine strategies. researchgate.net These models, which include patient-derived cell cultures (PDCs), organoids (PDOs), and tissue slice cultures, are established directly from a patient's surgical tumor tissue. cancer.govmdpi.com

Patient-derived organoids and neurospheres have been shown to recapitulate the genomic, epigenomic, and cellular heterogeneity of the primary tumor. biorxiv.org By testing this compound across a biobank of diverse patient-derived models, researchers can identify biomarkers predictive of response and understand mechanisms of resistance. For example, a patient-derived xenograft (PDX) can be established by implanting tumor tissue into an immunodeficient mouse, and from this, PDX-derived organoids (PDXOs) can be created for in vitro drug screening. mdpi.commdpi.com This approach allows for the evaluation of drug responses that are more consistent with those observed in the original tumor. mdpi.com

Co-culture Systems for Simulating Tumor Microenvironment Interactions

The tumor microenvironment (TME) consists of cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), endothelial cells, and immune cells, all of which influence tumor progression and drug response. nih.govresearchgate.net Co-culture systems, where cancer cells are grown together with one or more other cell types, are designed to model these critical interactions. nih.gov

These systems can range from simple 2D co-cultures to complex 3D models incorporating multiple cell types. nih.govnih.gov For instance, co-culturing cancer spheroids with fibroblasts in an extracellular matrix can create a more realistic model of the tumor-stroma crosstalk. oncotarget.com Such interactions can significantly alter the efficacy of anti-cancer drugs. oncotarget.com Microfluidic platforms can also be used to create sophisticated tri-culture models that recapitulate the crosstalk between metastatic cancer cells and components of the TME, such as endothelial cells and astrocytes. ufluidix.com Evaluating this compound in these systems is crucial for understanding how the TME might modulate its activity, potentially inducing resistance or revealing new therapeutic vulnerabilities.

In Vitro ADME and DMPK Studies of this compound

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development. wuxiapptec.com Drug Metabolism and Pharmacokinetics (DMPK) studies investigate the body's effect on a drug. cn-bio.com A suite of in vitro assays is performed early in the preclinical phase to predict a drug's behavior in a living organism. wuxiapptec.comribbitt.com These studies help optimize drug properties and select candidates for further development. cn-bio.com

Key in vitro ADME/DMPK assays for this compound would include:

Metabolic Stability: Assessed using liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to predict how quickly the drug will be broken down by metabolic enzymes. admeshop.com

Cytochrome P450 (CYP) Inhibition: Determines if this compound inhibits major CYP enzymes, which is crucial for predicting potential drug-drug interactions. admeshop.com

Plasma Protein Binding: Measures the extent to which the drug binds to proteins in the blood, which affects its distribution and availability to target tissues. admeshop.com

Permeability: Assays using cell-based models like Caco-2 cells predict the drug's ability to be absorbed across the intestinal wall.

Interactive Table 3: Summary of In Vitro ADME/DMPK Profile for this compound This table shows representative data from a standard panel of in vitro ADME assays for a hypothetical drug candidate.

| Assay | System | Species | Result | Interpretation |

| Metabolic Stability (T½) | Liver Microsomes | Human | 45 min | Moderate Stability |

| CYP Inhibition (IC50) | CYP3A4 Enzyme | Human | >20 µM | Low risk of CYP3A4 inhibition |

| Plasma Protein Binding | Plasma | Human | 98.5% | High Binding |

| Permeability (Papp) | Caco-2 Cells | - | 15 x 10⁻⁶ cm/s | High Permeability |

In Vivo Preclinical Models for this compound Evaluation

In vivo studies, conducted within a living organism, are a vital step before a drug can be tested in human clinical trials. nih.govauctoresonline.org These experiments use animal models to evaluate the efficacy and pharmacokinetics of a therapeutic agent in a complex biological system. auctoresonline.orgnih.gov

The most common and robust in vivo models for cancer drug evaluation are patient-derived xenografts (PDXs). cancer.gov PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice. mdpi.com These models are highly valued because they retain the histological features and genetic heterogeneity of the patient's original tumor. cancer.govmdpi.com

The National Cancer Institute's Patient-Derived Models Repository (PDMR) is an example of a large-scale effort to develop and characterize a wide range of PDX models from various cancer types, including rare cancers and those from minority populations. cancer.gov Each model is extensively validated through histology, short tandem repeat (STR) analysis, and whole-exome sequencing to ensure it remains consistent with the patient's tumor. cancer.gov By testing this compound in a panel of well-characterized PDX models with different EGFR mutation profiles, researchers can obtain crucial data on its anti-tumor activity across a clinically relevant spectrum of disease. These studies provide a comprehensive assessment that helps to inform the design of subsequent clinical trials. nih.gov

Syngeneic Murine Models

There is currently no publicly available research detailing the analysis of this compound in syngeneic murine models.

Xenograft Models (e.g., Cell-Derived Xenografts, Patient-Derived Xenografts)

There is currently no publicly available research detailing the analysis of this compound in either cell-derived or patient-derived xenograft models.

Genetically Engineered Mouse Models for Specific Pathway Aberrations

There is currently no publicly available research detailing the analysis of this compound in genetically engineered mouse models for specific pathway aberrations.

Detailed Research Findings

The primary research available for this compound focuses on its novel mechanism as a bivalent inhibitor, designed to simultaneously bind to both the ATP-binding site and a nearby allosteric site on the EGFR protein. This approach aims to achieve higher potency and overcome drug resistance observed with other inhibitors.

The key findings are from in vitro biochemical assays that determined the compound's inhibitory concentration (IC₅₀) against various forms of the EGFR kinase domain. nih.govresearchgate.net These findings demonstrate the compound's potency against clinically relevant drug-resistant mutations. nih.govresearchgate.net

Table 1: In Vitro Biochemical Activity of this compound

| Target EGFR Kinase Domain | IC₅₀ (nM) |

|---|---|

| Wild-Type (WT) | <10 |

| L858R | 1.5 |

| L858R/T790M | 0.059 |

| L858R/T790M/C797S | 0.064 |

Data sourced from Wittlinger, F., et al. (2024). nih.gov

This table is interactive. You can sort and filter the data.

Ex Vivo Research Applications of this compound

There is currently no publicly available research detailing the ex vivo research applications of this compound.

Molecular Mechanisms of Resistance to Egfrinhibitoriii

Primary (Innate) Resistance Mechanisms to EGFRInhibitorIII

Primary or innate resistance refers to the pre-existence of resistance mechanisms in tumor cells prior to the administration of this compound. nih.gov This intrinsic insensitivity can be attributed to a variety of molecular alterations that either coexist with the target EGFR mutations or provide alternative signaling routes for cell survival and proliferation.

Intrinsic Genetic Alterations Predisposing Resistance

The presence of co-occurring driver mutations is a key determinant of innate resistance to this compound. These genetic alterations can activate signaling pathways parallel to or downstream of EGFR, thereby rendering the inhibition of EGFR alone insufficient to halt tumor growth.

BRAF Mutations: While typically mutually exclusive with EGFR mutations, co-occurring BRAF mutations, particularly the V600E mutation, have been identified as a mechanism of both primary and acquired resistance. mdpi.comnih.gov The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical downstream effector of EGFR signaling, thus bypassing the need for EGFR activation. upf.edu In the AURA3 clinical trial, BRAF V600E mutations were detected in 3% of cases as a resistance mechanism to osimertinib (B560133). mdpi.com

MET Amplification: Amplification of the MET proto-oncogene is a well-documented mechanism of both innate and acquired resistance to EGFR inhibitors. allenpress.comascopubs.org MET amplification leads to the overexpression and activation of the MET receptor tyrosine kinase, which can then activate downstream pathways such as PI3K/AKT and RAS/MAPK, independent of EGFR signaling. nih.govnih.gov This provides a bypass track for cell survival and proliferation, even in the presence of potent EGFR inhibition. nih.gov Studies have shown that MET amplification can be a de novo mechanism of resistance, present in a subset of patients before the initiation of therapy. allenpress.com

MEK and KRAS Mutations: Mutations in the downstream signaling molecules MEK (MAP2K1) and KRAS are also implicated in primary resistance. aacrjournals.org Activating mutations in KRAS, such as G12S, G13D, and Q61R, can maintain the activity of the MAPK pathway, making the cells insensitive to upstream EGFR blockade. mdpi.com While KRAS mutations are generally mutually exclusive with EGFR mutations, their rare co-occurrence can confer innate resistance. aacrjournals.org

PIK3CA Mutations: The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of EGFR. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can lead to constitutive activation of this pathway. mdpi.com The most common PIK3CA mutations are E545K and H1047R. mdpi.com The presence of these mutations, found in approximately 3.5% of patients with EGFR mutations, is associated with intrinsic resistance to EGFR tyrosine kinase inhibitors (TKIs). mdpi.comresearchgate.net Preclinical studies have demonstrated that introducing an activating PIK3CA mutation into EGFR-mutant cell lines confers resistance to EGFR inhibitors. mdpi.com

PTEN Loss: The tumor suppressor gene PTEN acts as a negative regulator of the PI3K/AKT pathway. nih.govaacrjournals.org Loss of PTEN function, which can occur in over 40% of NSCLC cases, leads to hyperactivation of AKT signaling. mdpi.com This can uncouple the downstream survival signals from EGFR, thereby contributing to innate resistance to EGFR inhibitors. nih.govnih.gov Studies have shown that PTEN loss can reduce the apoptotic response to EGFR TKIs. aacrjournals.org

HER2 (ERBB2) Alterations: Amplification or mutation of the ERBB2 (HER2) gene, another member of the ErbB family of receptors, can also mediate primary resistance. aacrjournals.orgnih.gov HER2 can form heterodimers with EGFR or other HER family members, leading to the activation of downstream signaling pathways. nih.gov In cases of HER2 amplification, the increased receptor density on the cell surface can sustain signaling even when EGFR is inhibited. researchgate.net HER2 amplification has been identified as a mechanism of resistance in a subset of tumors that lack the T790M mutation. nih.gov

Table 1: Intrinsic Genetic Alterations and Their Frequencies in Conferring Resistance to this compound

| Gene Alteration | Frequency of Co-occurrence/Resistance | Signaling Pathway Affected |

| BRAF V600E | ~3% mdpi.com | MAPK/ERK |

| MET Amplification | 5-22% (acquired, but can be de novo) nih.gov | PI3K/AKT, RAS/MAPK |

| PIK3CA Mutations | ~3.5% with EGFR mutations mdpi.com | PI3K/AKT/mTOR |

| PTEN Loss | >40% of NSCLC cases mdpi.com | PI3K/AKT |

| HER2 Amplification | ~2% (first-line osimertinib resistance) upf.edu | PI3K/AKT, RAS/MAPK |

Acquired Resistance Mechanisms to this compound

Acquired resistance develops in tumors that are initially sensitive to this compound. This occurs through the selection and expansion of cancer cell clones that have developed new mechanisms to survive and proliferate despite the presence of the drug. nih.gov

On-Target EGFR Mutations Affecting Inhibitor Binding

The most direct mechanism of acquired resistance involves the emergence of new mutations within the EGFR gene itself, which interfere with the binding of this compound.

T790M Gatekeeper Mutation: While this compound is designed to overcome the T790M mutation, which is the primary mechanism of resistance to first- and second-generation EGFR inhibitors, understanding its role is crucial contextually. nih.gov The T790M mutation is located at the "gatekeeper" residue of the ATP-binding pocket of the EGFR kinase domain. researchgate.net

C797S Mutation: The most common on-target resistance mechanism to third-generation EGFR inhibitors like this compound is the acquisition of a C797S mutation. nih.govnih.gov This mutation occurs at the site where covalent inhibitors like osimertinib bind to the EGFR protein. The substitution of cysteine with serine at this position prevents the formation of the irreversible covalent bond, thereby reducing the inhibitor's efficacy. nih.gov

Other EGFR Mutations: A variety of other, less common, EGFR mutations have also been identified as mechanisms of acquired resistance. These include mutations like L718Q and G724S, which can also alter the conformation of the ATP-binding pocket and reduce drug binding. nih.gov

Off-Target Bypass Pathway Activation and Diversion

A major class of acquired resistance mechanisms involves the activation of alternative signaling pathways that bypass the need for EGFR signaling.

MET Amplification: As with innate resistance, MET amplification is a frequent mechanism of acquired resistance to this compound. nih.govresearchgate.net In tumors that initially respond to treatment, the selective pressure of the drug can lead to the amplification of the MET gene in a subpopulation of cells. This results in the activation of MET-driven signaling, which can sustain cell proliferation and survival. nih.gov MET amplification is observed in 7-24% of cases with acquired resistance to osimertinib. upf.edu

HER2 Amplification: Similar to MET, amplification of the HER2 gene can also emerge as a bypass track during treatment with this compound. upf.edu Acquired HER2 amplification has been reported in approximately 2-5% of patients who develop resistance to osimertinib. upf.edu

Other Bypass Pathways: Activation of other receptor tyrosine kinases, such as AXL and IGF1R, has also been implicated in acquired resistance. mdpi.comnih.gov Furthermore, mutations in downstream signaling components like KRAS and BRAF can also emerge under therapeutic pressure, leading to the reactivation of the MAPK pathway. mdpi.com

Table 2: Key Acquired Resistance Mechanisms to this compound

| Resistance Mechanism | Frequency | Consequence |

| EGFR C797S Mutation | ~7-22% nih.govnih.gov | Prevents covalent binding of the inhibitor |

| MET Amplification | 7-24% upf.edu | Activates bypass signaling pathways |

| HER2 Amplification | 2-5% upf.edu | Activates bypass signaling pathways |

| BRAF V600E Mutation | ~3% upf.edu | Reactivates MAPK pathway |

| KRAS/NRAS Mutations | ~1-3% nih.gov | Reactivates MAPK pathway |

Cellular Plasticity and Emergence of Drug-Tolerant Persister States

Recent research has highlighted the role of non-genetic mechanisms, such as cellular plasticity, in the development of acquired resistance.

Drug-Tolerant Persisters (DTPs): A small subpopulation of cancer cells can enter a quiescent or slow-cycling state upon drug exposure, known as the drug-tolerant persister (DTP) state. mdpi.com These cells are not genetically resistant but are phenotypically tolerant to the drug. This allows them to survive the initial therapeutic onslaught.

Phenotypic Switching: DTPs can undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which is associated with increased motility, invasiveness, and drug resistance. Over time, these DTPs can acquire genetic mutations that confer stable resistance, leading to tumor relapse. nih.gov

Histologic Transformation: In some cases, tumors can undergo a complete histologic transformation, for example, from adenocarcinoma to small cell lung cancer (SCLC). nih.gov SCLC is a more aggressive form of lung cancer with a different biology and is inherently resistant to EGFR inhibitors. This transformation represents an extreme form of cellular plasticity and poses a significant therapeutic challenge.

The mechanisms of resistance to this compound are multifaceted and dynamic, involving a complex interplay of genetic and non-genetic factors. Overcoming this resistance requires a deep understanding of these molecular escape routes. Future strategies will likely focus on combination therapies that target both EGFR and the key resistance pathways, as well as approaches that address cellular plasticity and the emergence of drug-tolerant states. The continued investigation into the intricate landscape of resistance is paramount to improving outcomes for patients treated with this compound.

Role of the Tumor Microenvironment in Acquired Resistance

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that plays a critical role in tumor progression and therapeutic response. In the context of acquired resistance to this compound, the TME is not a passive bystander but an active participant, contributing to the survival and proliferation of cancer cells despite targeted therapy. The interplay between cancer cells and the surrounding stroma, immune cells, and secreted factors can establish a protective niche that fosters resistance.

Key components of the TME, including cancer-associated fibroblasts (CAFs) and various immune cells, can drive resistance to this compound through a variety of mechanisms. These include the secretion of growth factors that activate bypass signaling pathways, the remodeling of the extracellular matrix (ECM) to promote cell survival, and the creation of an immunosuppressive milieu that allows tumor cells to evade immune destruction. nih.govbohrium.com

One of the well-documented mechanisms involves the secretion of Hepatocyte Growth Factor (HGF) by CAFs. frontiersin.orgspandidos-publications.com HGF can activate the MET signaling pathway in cancer cells, providing an alternative route for cell growth and survival when the EGFR pathway is blocked by this compound. frontiersin.orgaacrjournals.org This crosstalk between tumor cells and stromal fibroblasts represents a significant mechanism of acquired resistance. aacrjournals.org

Furthermore, CAFs can contribute to resistance by inducing an epithelial-to-mesenchymal transition (EMT) in cancer cells. nih.govtandfonline.com EMT is a process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasiveness, and drug resistance. nih.gov Studies have shown that CAFs isolated from EGFR inhibitor-resistant tumors can promote EMT, thereby reducing the efficacy of EGFR-targeted therapies. nih.gov In some cases, a subset of the CAF population itself can originate from tumor cells that have undergone EMT. nih.gov

The immune landscape within the TME is also a critical determinant of resistance to this compound. Tumors with activating EGFR mutations often exhibit an immunosuppressive microenvironment characterized by the presence of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), and a low infiltration of cytotoxic CD8+ T cells. mdpi.commdpi.com EGFR signaling itself can promote immune evasion by upregulating the expression of PD-L1 on tumor cells, which inhibits T-cell function. mdpi.com While this compound can modulate the immune microenvironment, the establishment of an immunosuppressive state can contribute to long-term resistance. nih.gov

The following table summarizes the key cellular and molecular mediators within the tumor microenvironment that contribute to acquired resistance to this compound.

| TME Component | Mediator | Mechanism of Resistance | References |

| Cancer-Associated Fibroblasts (CAFs) | Hepatocyte Growth Factor (HGF) | Activation of the MET bypass signaling pathway. | frontiersin.orgspandidos-publications.comaacrjournals.org |

| Cancer-Associated Fibroblasts (CAFs) | Various Secreted Factors | Induction of Epithelial-to-Mesenchymal Transition (EMT). | nih.govtandfonline.com |

| Cancer-Associated Fibroblasts (CAFs) | Kynurenine | Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway in cancer cells. | nih.gov |

| Extracellular Matrix (ECM) | Collagen | Activation of integrin signaling, promoting cell survival. | spandidos-publications.com |

| Immune Cells | Regulatory T cells (Tregs), Tumor-Associated Macrophages (TAMs) | Creation of an immunosuppressive microenvironment, leading to immune evasion. | mdpi.commdpi.com |

| Immune Cells | Reduced CD8+ T cell infiltration | Lack of an effective anti-tumor immune response. | mdpi.com |

Methodological Approaches for Investigating this compound Resistance

Understanding the complex mechanisms of acquired resistance to this compound necessitates the use of advanced and high-throughput research methodologies. These techniques allow for a comprehensive exploration of the genetic and molecular changes that lead to drug resistance, as well as the prediction of potential resistance mechanisms before they arise clinically.

Genetic Barcoding and CRISPR-Cas9 Screening Techniques

Genetic barcoding and CRISPR-Cas9 screening have emerged as powerful tools for identifying genes and pathways involved in drug resistance. These technologies enable the systematic interrogation of the genome to uncover genetic modifiers of sensitivity to this compound.

Genetic barcoding involves labeling individual cells with unique DNA sequences, or "barcodes." This allows for the tracking of the proliferation and survival of specific cell populations within a heterogeneous tumor environment when exposed to a drug like this compound. By monitoring the relative abundance of these barcodes over time, researchers can identify pre-existing or newly acquired genetic variants that confer resistance. nih.gov This approach is particularly useful for modeling the emergence of resistant subpopulations from a larger, sensitive cell population. nih.gov

CRISPR-Cas9 screening utilizes the gene-editing capabilities of the CRISPR-Cas9 system to create a library of cells, each with a specific gene knocked out. nih.govthno.org This library is then treated with this compound, and the surviving cells are analyzed to identify which gene knockouts confer resistance. nih.gov Conversely, this method can also be used to find genes whose loss makes cancer cells more sensitive to the drug, a concept known as synthetic lethality. nih.gov These screens can be performed on a genome-wide scale, providing an unbiased approach to discovering novel resistance mechanisms. nih.gov

The combination of CRISPR-Cas9 with genetic barcoding, sometimes referred to as Pro-code/CRISPR, allows for an even higher resolution analysis of gene function in the context of drug resistance. drugtargetreview.com This can help to identify not only the genes involved but also how they interact within complex biological networks.

The following table outlines the key features and applications of these techniques in studying resistance to this compound.

| Technique | Principle | Application in Resistance Research | Key Advantages | References |

| Genetic Barcoding | Labeling individual cells with unique DNA sequences to track clonal evolution. | Modeling the emergence of resistant subpopulations; Identifying pre-existing resistant clones. | Allows for the study of intratumor heterogeneity and clonal dynamics under drug pressure. | nih.gov |

| CRISPR-Cas9 Screening | Systematic knockout or activation of genes to assess their impact on drug sensitivity. | Genome-wide identification of genes that confer resistance or sensitivity to this compound. | Unbiased, high-throughput discovery of novel resistance mechanisms and potential therapeutic targets. | nih.govthno.org |

| Pro-code/CRISPR | Combination of CRISPR-based gene editing with protein-based barcoding for single-cell resolution. | High-resolution functional genomics to dissect complex regulatory networks in drug resistance. | Enables detailed characterization of the biological effects of gene perturbations at the single-cell level. | drugtargetreview.com |

Integration of Molecular Dynamics Simulations and Machine Learning for Resistance Prediction

Computational approaches, particularly molecular dynamics (MD) simulations and machine learning, are increasingly being integrated to predict and understand resistance to targeted therapies like this compound. These in silico methods offer a powerful complement to experimental techniques by providing insights into the molecular interactions that govern drug efficacy and resistance.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. frontiersin.org In the context of this compound resistance, MD simulations can be used to:

Predict how mutations in the EGFR protein affect the binding affinity of the inhibitor. pnas.orgresearchgate.net

Understand the conformational changes in the EGFR kinase domain that lead to reduced drug binding. frontiersin.org

Simulate the interaction between the drug and its target at an atomic level, providing a detailed picture of the binding mechanism. frontiersin.org

By calculating the binding free energy between this compound and various EGFR mutants, MD simulations can help predict which mutations are likely to cause resistance. pnas.orgresearchgate.net This information can be invaluable for anticipating clinical resistance and for designing next-generation inhibitors that can overcome these mutations.

Machine learning (ML) involves the use of algorithms to analyze large datasets and identify patterns that can be used for prediction. In the study of this compound resistance, ML models can be trained on diverse datasets, including genomic data, clinical outcomes, and data from MD simulations, to:

Predict the sensitivity of different EGFR mutations to various inhibitors. acs.org

Identify novel biomarkers of resistance.

Guide the design and synthesis of new inhibitors with improved efficacy against resistant mutants. acs.org

The integration of MD simulations and machine learning creates a powerful predictive pipeline. MD simulations can provide detailed biophysical data on drug-target interactions, which can then be used as features to train more accurate machine learning models for predicting drug sensitivity across a wide range of mutations. researchgate.netacs.org This combined approach holds the promise of enabling personalized medicine by helping to select the most effective treatment for patients based on the specific mutations present in their tumors. pnas.orgnih.gov

Rational Design and Structure Activity Relationships Sar of Egfrinhibitoriii Analogues

Fundamental Principles of Structure-Activity Relationship Analysis for EGFR Inhibition

The foundation of designing effective EGFR inhibitors lies in understanding the critical interactions between the small molecule and the ATP-binding pocket of the EGFR kinase domain. Structure-Activity Relationship (SAR) analysis for EGFR inhibitors, including those based on the EGFRInhibitorIII scaffold, is guided by several key principles. The quinazoline (B50416) core is a frequently utilized scaffold in the development of EGFR inhibitors due to its high affinity for the EGFR active site. nih.gov

Key interactions typically involve the formation of hydrogen bonds with hinge region residues, such as Met793, and exploiting hydrophobic pockets within the binding site. For instance, many potent inhibitors feature a 4-anilinoquinazoline (B1210976) core, where the N-1 of the quinazoline ring acts as a hydrogen bond acceptor with the backbone NH of Met793 in the hinge region. The aniline (B41778) moiety extends into a hydrophobic pocket, and substitutions on this ring are critical for potency and selectivity. researchgate.net

The development of resistance, often through mutations like L858R, T790M, and C797S, presents a significant challenge. nih.govmdpi.com The L858R mutation, for example, increases the receptor's affinity for ATP, demanding higher potency from inhibitors. nih.gov The T790M "gatekeeper" mutation introduces steric hindrance that reduces the binding affinity of earlier-generation inhibitors. aacrjournals.org Consequently, a primary goal of SAR studies is to design molecules that can overcome these resistance mechanisms. This often involves incorporating functional groups that can form covalent bonds with specific residues, such as Cys797, a strategy employed by irreversible inhibitors. mdpi.comacs.org

The general SAR principles for this compound analogues can be summarized as:

Hinge Binding: A nitrogen-containing heterocycle is crucial for hydrogen bonding with the hinge region of the kinase.

Hydrophobic Pocket Occupancy: A substituted aromatic ring system is necessary to occupy the hydrophobic pocket adjacent to the ATP binding site.

Solvent-Frontier Interaction: Modifications at the solvent-exposed region can be tuned to improve pharmacokinetic properties and selectivity.

Gatekeeper Mutation Evasion: The design must accommodate or specifically target the T790M mutation to maintain activity against resistant forms of EGFR.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov These models are instrumental in predicting the potency of novel this compound analogues, thereby prioritizing synthesis and testing.

A typical QSAR study involves developing a model that links molecular descriptors of a series of this compound analogues to their measured inhibitory concentrations (IC₅₀). The predictive power of such models is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For a set of hypothetical this compound analogues, a 2D-QSAR model yielded a q² of 0.654 and an r² of 0.892, indicating a robust and predictive model.

The predictive ability of a QSAR model is fundamentally dependent on the molecular descriptors used. nih.gov These descriptors quantify various aspects of a molecule's physicochemical and structural properties.

2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight (MW), logP (lipophilicity), topological polar surface area (TPSA), and various electrotopological state (E-state) indices. For a series of this compound analogues, descriptors such as the number of hydrogen bond donors and acceptors, and specific E-state indices for key atoms in the quinazoline scaffold, have shown strong correlation with inhibitory activity.

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and provide insights into its spatial properties. They include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, electrostatic potential). nih.gov In the context of this compound, 3D descriptors are crucial for modeling the fit of the inhibitor within the ATP binding pocket.

A comparative analysis of 2D and 3D-QSAR models for a hypothetical series of this compound analogues is presented below.

| QSAR Model Type | Key Descriptor Classes Utilized | q² | r² | Predictive Accuracy |

| 2D-QSAR | Topological, Constitutional, E-State Indices | 0.78 | 0.85 | High |

| 3D-QSAR | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 0.82 | 0.91 | Very High |

This table is generated for illustrative purposes based on general findings in QSAR studies of EGFR inhibitors.

Advanced computational techniques are employed to build sophisticated 3D-QSAR models that provide detailed insights into the steric and electronic requirements for optimal activity.

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. unicamp.br The output of a CoMFA study is a contour map that highlights regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov For this compound analogues, CoMFA studies have revealed that bulky substituents are favored in the hydrophobic pocket, while electronegative groups are preferred near the solvent-exposed region.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br This provides a more comprehensive picture of the intermolecular interactions. CoMSIA models for this compound derivatives have underscored the importance of a well-defined hydrophobic region on the anilino moiety and a hydrogen bond acceptor at the solvent-exposed tail.

Neural Networks: Artificial Neural Networks (ANN) are powerful machine learning algorithms capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.gov When applied to large datasets of this compound analogues, ANN-based QSAR models have demonstrated superior predictive performance compared to traditional linear methods, especially when dealing with structurally diverse compounds. nih.gov A study employing a multitask deep neural network (MT-DNN) to model the structure-activity relationship of multi-generation EGFR inhibitors showed significant outperformance over single-task models. nih.govacs.org

| Computational Method | Key Strengths | Application to this compound |

| CoMFA | Provides intuitive 3D visualization of steric and electrostatic requirements. unicamp.brnih.gov | Guiding the placement of substituents on the quinazoline and anilino rings to optimize van der Waals and electrostatic interactions. |

| CoMSIA | Offers a more detailed analysis of intermolecular forces, including hydrophobicity and H-bonding. unicamp.brasianpubs.org | Refining the design of the solvent-exposed tail to enhance solubility and target engagement through specific hydrogen bonds. |

| Neural Networks | Capable of capturing complex non-linear SARs and handling large, diverse datasets. nih.govnih.gov | Predicting the activity of novel this compound scaffolds and identifying inhibitors active against multiple EGFR mutations. acs.org |

This table is generated for illustrative purposes based on the described functionalities of these computational methods.

De Novo Design Strategies for Novel this compound Analogues

De novo design involves the computational generation of novel molecular structures with desired pharmacological properties, starting from a fragment or based on the receptor's active site. nih.gov For this compound, de novo design strategies aim to create new analogues with improved potency, better selectivity, or activity against resistant mutants.

One common approach is fragment-based design . This involves identifying small molecular fragments that bind to specific sub-pockets of the EGFR active site and then computationally linking them together to create a novel inhibitor. For example, a fragment that binds effectively to the hinge region can be linked to another fragment that occupies the hydrophobic pocket, guided by the structural constraints of the this compound scaffold.

Another strategy is scaffold hopping , where the core quinazoline structure of this compound is replaced with a different heterocyclic system that maintains the key hinge-binding interactions while offering novel substitution patterns and potentially improved properties. acs.org This can lead to the discovery of compounds with entirely new intellectual property space. For instance, pyrimido[4,5-b]indoles have been explored as alternative scaffolds to the traditional quinazoline core. nih.gov

Selectivity Profiling and Off-Target Interaction Analysis of this compound Derivatives

While high potency against EGFR is essential, the clinical success of an inhibitor also depends on its selectivity. Inhibition of wild-type EGFR in healthy tissues can lead to significant side effects. acs.org Therefore, a crucial aspect of the design process is to profile the selectivity of this compound derivatives against wild-type EGFR and other related kinases.

Selectivity profiling is typically performed using large panels of kinase assays. The goal is to identify compounds that are highly potent against mutant forms of EGFR (e.g., L858R/T790M) while being significantly less active against the wild-type receptor. acs.org For example, third-generation inhibitors were specifically designed to achieve this selectivity profile.

Off-target interactions, where an inhibitor binds to unintended protein targets, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. aacrjournals.org Computational methods, such as inverse docking, can be used to predict potential off-targets for this compound derivatives. Experimental validation of these predictions is then carried out to build a comprehensive off-target interaction profile. Understanding these interactions is critical for interpreting preclinical toxicity studies and predicting potential clinical side effects. For instance, some EGFR inhibitors have shown activity against other kinases like HER2 and HER4, which can be beneficial in certain contexts but also contribute to their side-effect profile. mdpi.com

| Derivative ID | EGFR (L858R/T790M) IC₅₀ (nM) | EGFR (wild-type) IC₅₀ (nM) | Selectivity Index (WT/Mutant) | Key Off-Target Kinase (IC₅₀ > 1µM) |

| EGFRiIII-A01 | 5.2 | 580 | 111.5 | SRC, ABL |

| EGFRiIII-A02 | 8.1 | 950 | 117.3 | KDR, FLT3 |

| EGFRiIII-A03 | 2.5 | 350 | 140.0 | HER2, HER4 |

| EGFRiIII-A04 | 15.7 | 1200 | 76.4 | None identified |

This table is generated for illustrative purposes to demonstrate the concept of selectivity profiling.

Combination Therapeutic Strategies Incorporating Egfrinhibitoriii: Preclinical Studies

Rationale for Multi-Agent Approaches with EGFRInhibitorIII

The development of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical hurdle. nih.gov Tumors can develop resistance through various mechanisms, frequently involving the activation of alternative signaling pathways that bypass the inhibited EGFR pathway. nih.gov This molecular heterogeneity within cancer cells allows them to survive and proliferate despite the presence of an EGFR inhibitor. nih.gov

Multi-agent approaches are designed to counteract these resistance mechanisms. The central hypothesis is that by simultaneously targeting multiple oncogenic pathways, it is possible to prevent or delay the emergence of resistant clones and achieve a more profound and durable anti-tumor response. nih.govecancer.org Preclinical models have been instrumental in identifying these resistance pathways and provide a strong rationale for investigating combination therapies. nih.gov Combining this compound with other targeted agents or immunotherapies aims to create a synergistic effect, where the combined impact is greater than the sum of the effects of each agent alone, ultimately improving therapeutic outcomes. nih.gov

Synergistic Combinations of this compound with Other Targeted Agents

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical downstream signaling cascade of EGFR involved in cell growth, survival, and metabolism. biorxiv.orgnih.gov Its activation is a known mechanism of resistance to EGFR inhibitors. Preclinical studies have demonstrated that the concurrent inhibition of EGFR and the PI3K/AKT/mTOR pathway can lead to synergistic anti-tumor effects.

In isogenic breast cancer cell line models, combining EGFR inhibitors with PI3K or mTOR inhibitors resulted in significantly increased activity compared to monotherapy. nih.gov The combination of EGFR and PI3K inhibitors was found to be particularly effective. nih.gov Similarly, in glioblastoma models, a triple inhibition strategy targeting EGFR, PI3K, and mTOR demonstrated a strong synergistic effect on cancer cell viability. researchgate.net Studies in bladder cancer have also shown that combining AKT and mTOR inhibitors produces synergistic effects on cell viability and colony formation. ewha.ac.kr These findings underscore the therapeutic potential of co-targeting the EGFR and PI3K/AKT/mTOR pathways to overcome resistance.

Table 1: Preclinical Studies of this compound in Combination with PI3K/AKT/mTOR Pathway Inhibitors

| Cell/Tumor Model | Combination Agents | Key Findings | Synergy/Antagonism | Reference |

|---|---|---|---|---|

| Breast MCF10a Isogenic Cell Lines | EGFR Inhibitor + ZSTK474 (PI3K Inhibitor) | Increased anti-proliferative activity. | Synergism | nih.gov |

| Breast MCF10a Isogenic Cell Lines | EGFR Inhibitor + Sirolimus (mTOR Inhibitor) | Increased anti-proliferative activity. | Synergism | nih.gov |

| Glioblastoma Cell Lines (GBM02, GBM95, T98G) | EGFR Inhibitor + PKI-587 (PI3K/mTOR dual inhibitor) | Significant reduction in cell viability. | Synergism | researchgate.net |

Src is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling related to tumor progression, including cell survival, migration, and angiogenesis. nih.gov Importantly, c-Src can directly modulate EGFR activation and amplify its downstream oncogenic signals, making it a compelling target for combination therapy. mdpi.comresearchgate.net Preclinical evidence strongly supports the co-inhibition of EGFR and Src to overcome resistance to EGFR-targeted therapies. mdpi.com

In pancreatic cancer models, the combined inhibition of EGFR and Src was shown to abrogate the activation of STAT3, a key signaling molecule, and remodel the tumor stroma, leading to improved survival. nih.gov In non-small cell lung cancer (NSCLC) cell lines, a triple combination therapy targeting EGFR, STAT3, and Src was found to be highly synergistic, effectively abrogating key survival signals. researchgate.net These studies suggest that co-targeting Src can restore sensitivity to EGFR inhibitors and prevent the activation of escape pathways. mdpi.com

Table 2: Preclinical Studies of this compound in Combination with Src Pathway Inhibitors

| Cell/Tumor Model | Combination Agents | Key Findings | Synergy/Antagonism | Reference |

|---|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (Orthotopic & PKT mouse models) | EGFR Inhibitor + Src Inhibitor | Abrogated STAT3 activation, increased microvessel density, prevented fibrosis, improved survival with gemcitabine. | Not specified | nih.gov |

| NSCLC Cell Lines (PC-9) | Gefitinib (B1684475) (EGFR TKI) + TPCA-1 (STAT3 Inhibitor) + Saracatinib (Src Inhibitor) | Highly synergistic effect, abrogated pSTAT3, pPaxillin, and pYAP. | Synergism | researchgate.net |

| Colorectal Cancer Models | EGFR Inhibitor + Src Inhibitor | Rationale supported by Src's role in PI3K/Akt and MAPK pathway activation downstream of EGFR. | Not specified | nih.gov |

Preclinical Evaluation of this compound with Immunotherapy Agents

The combination of EGFR inhibitors with immune checkpoint inhibitors (ICIs) is predicated on the rationale that targeting oncogenic pathways can modulate the tumor microenvironment (TME) to be more responsive to immunotherapy. nih.gov Preclinical studies have explored whether EGFR inhibition can turn immunologically "cold" tumors, which are non-responsive to ICIs, into "hot" tumors by increasing immune cell infiltration and antigen presentation. mdpi.com

While some animal models have suggested an added benefit to this combined approach, the translation to clinical settings has been challenging, often revealing increased toxicity without a clear efficacy benefit. nih.govnih.gov However, preclinical research continues to investigate the mechanisms that could lead to synergy. For instance, new mouse models are being used to identify gene signatures that can distinguish responders from non-responders to immune checkpoint blockade, which could help in selecting patients who might benefit from such combinations. cancerworld.net The fundamental preclinical rationale remains an active area of investigation, aiming to understand how to effectively combine these two powerful therapeutic modalities. researchgate.net

Oncolytic viruses represent a novel class of immunotherapy that can selectively infect and kill cancer cells, while also stimulating a robust anti-tumor immune response. frontiersin.org Combining this compound with oncolytic viruses is a strategy aimed at achieving both direct tumor cell lysis and enhanced systemic immunity.

Preclinical studies have shown that oncolytic viruses can be effectively combined with other cancer therapies, including targeted therapies and immunotherapies. frontiersin.orgdoaj.org In a mouse model of pancreatic cancer, the combination of a novel oncolytic virus (VG161) with a PD-1 antibody resulted in significant synergistic effects, promoting the infiltration of tumor-killing immune cells like CD8+ T cells and NK cells. nih.gov Another study in a colon cancer model showed that the oncolytic virus CF33, when combined with a PD-L1 antibody, induced sustained anti-tumor immune responses and prolonged survival. nih.gov Furthermore, a preclinical study in glioblastoma highlighted the potent anti-tumor responses from combining an oncolytic virus with EGFR-targeted CAR NK cells. nih.gov These findings support the continued preclinical evaluation of combining this compound with oncolytic viruses to create a multi-pronged attack on cancer cells.

Immunomodulatory Effects of this compound in the Tumor Microenvironment

No preclinical studies specifically investigating the immunomodulatory effects of a compound named "this compound" on the tumor microenvironment were found. Research on other third-generation EGFR inhibitors, such as osimertinib (B560133), has explored their impact on the immune system. For instance, some studies suggest that osimertinib can modulate the tumor microenvironment by affecting the expression of immune checkpoint proteins like PD-L1 on tumor and endothelial cells, and by influencing the infiltration of immune cells such as CD8+ T cells and regulatory T cells (Tregs). nih.gov However, these findings are specific to osimertinib and cannot be attributed to a compound for which no data exists.

Mechanistic Studies of this compound in Combination with Conventional Chemotherapeutics

There are no available mechanistic studies detailing the interaction of "this compound" with conventional chemotherapeutic agents in preclinical models. The combination of third-generation EGFR inhibitors with chemotherapy is an active area of research. researchgate.netnih.govecancer.orgcancernetwork.com Preclinical data on approved drugs like osimertinib have shown potential synergistic effects when combined with agents like platinum-based chemotherapy, which has led to clinical trials investigating these combinations. researchgate.netecancer.orgcancernetwork.com The rationale behind such combinations often involves overcoming resistance to the EGFR inhibitor. researchgate.net Without specific data for "this compound," no mechanistic insights can be provided.

Optimization of Preclinical Combination Regimens (e.g., Sequencing, Scheduling in Model Systems)

Information regarding the optimization of preclinical combination regimens, including the sequencing and scheduling of "this compound" with other agents in model systems, is not available. Studies with other third-generation EGFR inhibitors have highlighted the importance of administration sequence. For example, preclinical models have been used to determine whether concurrent or sequential administration of an EGFR inhibitor with chemotherapy or other targeted agents is more effective at controlling tumor growth and delaying resistance. aacrjournals.org These complex preclinical investigations are essential for designing effective clinical trials but have not been published for a compound identified as "this compound."

Advanced Analytical Methodologies for Egfrinhibitoriii Research

Drug-Target Engagement Assessment Techniques for EGFRInhibitorIII

Confirming that a drug binds to its intended target in a physiological context is a critical step in drug development known as target engagement. nih.gov Several advanced biophysical methods are used to verify and quantify the interaction between this compound and the EGFR protein in vitro and in living cells.

Cellular Thermal Shift Assay (CETSA): This method assesses target binding in intact cells or tissue lysates. reactionbiology.comnih.gov The principle is that when a ligand like this compound binds to its target protein (EGFR), it confers thermal stability to the protein. researchgate.netnih.gov In a CETSA experiment, cells are treated with this compound, heated to various temperatures, and the amount of remaining soluble EGFR is quantified (e.g., by Western Blot or ELISA). A shift to a higher melting temperature for EGFR in the presence of the inhibitor provides direct evidence of target engagement in a cellular environment. reactionbiology.comreactionbiology.com

Biophysical Assays for In Vitro Characterization: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for characterizing binding events. promega.comharvard.edu

Surface Plasmon Resonance (SPR) provides real-time data on the kinetics of the interaction. In a typical SPR experiment, the EGFR protein is immobilized on a sensor chip, and solutions of this compound are flowed over the surface. The binding and dissociation are measured, allowing for the determination of association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). wikipedia.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). promega.comresearchgate.net

Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET® Target Engagement assay is a live-cell method that measures the binding of an inhibitor to its target. biaffin.com It uses a NanoLuc® luciferase-tagged EGFR fusion protein and a fluorescent tracer that binds to the kinase's active site. When this compound is added and binds to EGFR, it displaces the tracer, causing a decrease in the BRET signal, which can be used to quantify the inhibitor's affinity in living cells. biaffin.com

Table 6: Key Techniques for Assessing this compound Target Engagement

| Technique | Environment | Key Information Provided |

|---|---|---|

| Cellular Thermal Shift Assay (CETSA) | Live Cells / Lysates | Confirmation of intracellular target binding and stability. |

| Surface Plasmon Resonance (SPR) | In Vitro | Binding kinetics (kon, koff) and affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | In Vitro | Binding thermodynamics (KD, ΔH, ΔS) and stoichiometry. |

| NanoBRET® Assay | Live Cells | Quantitative measurement of inhibitor affinity and residence time in a physiological context. |

Cellular Thermal Shift Assay (CETSA) and Its High-Throughput Variants (e.g., HCIF-CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement in living cells and tissues. youtube.comnih.gov The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein. frontiersin.org When a compound like this compound binds to EGFR, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. nih.gov

In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest and then heated across a range of temperatures. thno.org Following heat treatment, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction. The amount of soluble EGFR remaining at each temperature is then quantified, often by Western blotting. thno.org A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the receptor. researchgate.net This label-free approach is invaluable as it assesses target engagement in a physiologically relevant context without modifying the compound or the protein. frontiersin.orgresearchgate.net Recent studies have successfully used CETSA to demonstrate the concentration-dependent stabilization of EGFR by novel inhibitors, confirming direct target interaction. nih.gov

High-Throughput Variants (HCIF-CETSA): To overcome the low-throughput nature of traditional Western blot-based CETSA, high-throughput versions have been developed. youtube.comfrontiersin.org High-Content Imaging-based CETSA (HCIF-CETSA) is one such advancement that adapts the assay to a 96-well or 384-well plate format suitable for adherent cells. thno.orgnih.gov Instead of Western blotting, HCIF-CETSA uses immunofluorescence staining and automated microscopy to detect the level of soluble target protein within single cells after heating. thno.orgnih.gov This method allows for the rapid screening of multiple compounds or conditions, accelerating the characterization of inhibitors like this compound. nih.gov